molecular formula C24H30N4O2 B10985239 N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10985239
M. Wt: 406.5 g/mol
InChI Key: FYUQKWJPHNICLX-UHFFFAOYSA-N
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Description

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a cyclohexylcarbamoyl group. Its molecular formula is C24H30N4O2, and it has a molecular weight of 406.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(cyclohexylcarbamoyl)aniline with 4-phenylpiperazine-1-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring and a phenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H30N4O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C24H30N4O2/c29-23(25-20-9-3-1-4-10-20)19-8-7-11-21(18-19)26-24(30)28-16-14-27(15-17-28)22-12-5-2-6-13-22/h2,5-8,11-13,18,20H,1,3-4,9-10,14-17H2,(H,25,29)(H,26,30)

InChI Key

FYUQKWJPHNICLX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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